1,2-Dichloro-4-methyl-5-nitrobenzene

描述

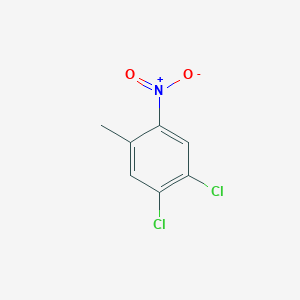

1,2-Dichloro-4-methyl-5-nitrobenzene (CAS: 7494-45-3) is a chlorinated nitroaromatic compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol. Its structure features chlorine atoms at positions 1 and 2, a methyl group at position 4, and a nitro group at position 5 on the benzene ring. This compound is a pale yellow crystalline solid with a melting point of 62°C, a boiling point of 277.1°C at 760 mmHg, and a density of 1.5 g/cm³ . It is primarily used as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research, due to its reactivity in substitution and reduction reactions .

Structure

2D Structure

属性

IUPAC Name |

1,2-dichloro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTWCYSQDSKAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322057 | |

| Record name | 4,5-Dichloro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-45-3 | |

| Record name | 7494-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

1,2-Dichloro-4-methyl-5-nitrobenzene can be synthesized through the nitration of 1,2-dichlorobenzene with mixed acid at temperatures ranging from 35 to 60°C. This reaction produces a mixture of 3-nitro and 4-nitro isomers, which are then separated by crystallization . Another method involves the chlorination of 1-chloro-4-nitrobenzene .

化学反应分析

1,2-Dichloro-4-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: One of the chlorides in the compound is reactive towards nucleophiles.

Reduction: Reduction with iron powder can convert the nitro group to an amine, forming 3,4-dichloroaniline.

Electrophilic Aromatic Substitution: The compound can undergo nitration, bromination, and other electrophilic aromatic substitution reactions.

科学研究应用

Scientific Research Applications

- Intermediate in Organic Synthesis

-

Biological Studies

- The compound serves as a substrate for studying the activity of glutathione S-transferase enzymes, which play a crucial role in detoxification processes within biological systems. This application is particularly relevant in toxicological research where understanding enzyme interactions can lead to insights into metabolic pathways affected by environmental pollutants .

- Agrochemical Production

Toxicological Studies

DCMNB has been studied for its toxicological effects, particularly concerning its impact on human health and environmental safety. Notable findings include:

- Acute Toxicity: DCMNB is harmful if swallowed and can cause skin irritation upon contact .

- Mutagenicity: It exhibits mutagenic activity in certain bacterial assays but shows no clastogenic activity in vivo under tested conditions .

- Environmental Impact: The compound has a low to moderate potential for volatilization from surface waters and undergoes slow photodegradation in the atmosphere .

Case Study 1: Synthesis of Herbicides

A study demonstrated the use of DCMNB as an intermediate for synthesizing diphenyl ether herbicides. The process involved multiple steps, including nitration and substitution reactions that effectively utilized DCMNB to achieve high yields of the target compounds .

Case Study 2: Toxicological Assessment

Research conducted on the toxicological profile of DCMNB revealed significant effects on hematological parameters in animal studies. A No Observed Adverse Effect Level (NOAEL) was established at 4 mg/kg body weight per day following subchronic exposure, indicating potential risks associated with prolonged exposure .

作用机制

The mechanism of action of 1,2-Dichloro-4-methyl-5-nitrobenzene involves its reactivity towards nucleophiles and its ability to undergo electrophilic aromatic substitution. The nitro group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack . The molecular targets and pathways involved include the formation of intermediates such as benzenonium ions during electrophilic substitution reactions .

相似化合物的比较

Key Observations :

- Positional Isomerism : The placement of substituents significantly impacts physicochemical properties. For example, 1,3-dichloro-2-methyl-5-nitrobenzene shares the same molecular formula as the target compound but exhibits a higher melting point (63–64°C ) due to altered crystal packing .

- Functional Group Modifications : Introducing sulfonyl (e.g., 849035-79-6) or methoxy groups (e.g., 74672-01-8) increases molecular weight and polarity, enhancing water solubility for biomedical applications .

Physicochemical Properties

| Property | This compound | 1,3-Dichloro-2-methyl-5-nitrobenzene | 1,5-Dichloro-3-methoxy-2-nitrobenzene |

|---|---|---|---|

| Melting Point (°C) | 62 | 63–64 | Not reported |

| Boiling Point (°C) | 277.1 | Not reported | Not reported |

| Density (g/cm³) | 1.5 | Not reported | Not reported |

| Flash Point (°C) | 121.4 | Not reported | Not reported |

| LogP (Octanol-Water) | 3.62 | Not reported | Not reported |

Notes:

生物活性

1,2-Dichloro-4-methyl-5-nitrobenzene (CAS Number: 7494-45-3) is a chlorinated aromatic compound that has garnered attention due to its biological activity and potential health effects. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profile, mutagenic properties, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅Cl₂N₃O₂ |

| Molecular Weight | 206.026 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Melting Point | 62 °C |

| Boiling Point | 277.1 °C |

| Flash Point | 121.4 °C |

Acute Toxicity

Acute toxicity studies reveal that this compound exhibits significant toxicity in various animal models. The oral LD50 in rats is reported to range from 625 to 950 mg/kg , while the dermal LD50 is greater than 2000 mg/kg . Symptoms of intoxication include lethargy, weakness, and in severe cases, collapse and coma. The compound has been shown to cause methemoglobinemia , a condition where hemoglobin is altered to methemoglobin, reducing oxygen transport in the blood.

Mutagenicity and Genotoxicity

This compound has demonstrated mutagenic activity in bacterial assays, specifically in Salmonella typhimurium, indicating potential genotoxic effects. However, it did not exhibit mutagenicity in the HPRT test using Chinese Hamster Ovary (CHO) cells . In insect models (Drosophila melanogaster), mutagenic activity was noted following high-dose exposure but was absent under lower doses .

Environmental Impact

The environmental persistence of this compound is considered low due to its limited bioaccumulation potential and low emission levels from manufacturing processes. Consequently, significant indirect exposure to the general public through environmental pathways is not anticipated .

Occupational Exposure

A limited study on workers exposed to this compound reported hematological changes consistent with methaemoglobinemia. Although these findings were not exclusively attributed to this compound due to mixed exposures, they align with animal study results indicating hematological toxicity .

Laboratory Studies

In laboratory settings, various studies have assessed the impact of this compound on different biological systems. For instance:

常见问题

Q. What are the optimal synthetic routes for 1,2-dichloro-4-methyl-5-nitrobenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound typically involves nitration and halogenation steps. Evidence from analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) suggests that using thionyl chloride (SOCl₂) with N,N-dimethylformamide (DMF) as a catalyst in dichloromethane at 0–20°C achieves high selectivity for nitro-substituted aryl chlorides . Key variables include:

- Temperature control : Lower temperatures (0–20°C) reduce side reactions like over-nitration or dehalogenation.

- Solvent choice : Dichloromethane minimizes polar byproducts compared to benzene .

- Catalyst optimization : DMF enhances electrophilic substitution by stabilizing reactive intermediates.

Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (characteristic aromatic proton shifts at δ 7.8–8.2 ppm for nitro groups) .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) for this compound?

Methodological Answer: Discrepancies in melting points (e.g., 62°C vs. 63–64°C) may arise from impurities or polymorphic forms. To validate:

Recrystallization : Use ethanol/water mixtures to isolate pure crystals.

Differential Scanning Calorimetry (DSC) : Confirm phase transitions with a heating rate of 10°C/min.

X-ray crystallography : Resolve structural ambiguities (e.g., nitro-group orientation) .

Cross-reference with CAS 7494-45-3 -certified standards to rule out isomer contamination (e.g., 1,3-dichloro isomers) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks from volatile chlorinated intermediates .

- Personal Protective Equipment (PPE) : Nitrile gloves (tested against dichlorobenzenes) and ANSI-approved goggles.

- Spill management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

- Storage : In amber glass under nitrogen at –20°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer: DFT models (e.g., B3LYP/6-311++G(d,p) ) accurately calculate:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., nitro group’s electron-withdrawing effect) .

- Reaction barriers : Compare activation energies for substitution at Cl vs. NO₂ positions.

Include exact exchange terms (e.g., hybrid functionals) to improve thermochemical accuracy (±2.4 kcal/mol error) . Validate with UV-Vis spectroscopy (λmax ~300 nm for nitroaromatics) .

Q. What mechanistic insights explain the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?

Methodological Answer: NAS occurs preferentially at the para -chloro position due to:

- Nitro-group meta-directing effects : Stabilize transition states via resonance.

- Steric hindrance : Methyl group at position 4 disfavors attack at adjacent positions.

Experimental validation: - Kinetic studies : Monitor reaction rates with pyrrolidine in DMSO at varying temperatures.

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track intermediates via FTIR (N=O stretch at 1520 cm⁻¹) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer: Derivatize the core structure to enhance solubility/bioactivity:

- Ionizable groups : Introduce carboxylic acids at the benzene ring’s para position to improve water solubility (pH-dependent) .

- Biological testing : Use MCF-7 breast cancer cell lines to assess antiproliferative activity (IC₅₀ via MTT assay).

- QSAR models : Corrogate Hammett σ values of substituents with logP and IC₅₀ data .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data in published studies?

Methodological Answer: Contradictions in NMR or IR spectra may arise from solvent effects or impurities. Mitigation strategies:

Standardize solvents : Use deuterated DMSO-d₆ for NMR to avoid peak splitting.

High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 206.026 for [M+H]⁺) .

Collaborative validation : Compare data with open-access repositories (e.g., PubChem CID 7494-45-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。